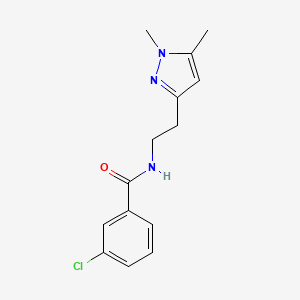

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . Benzamides are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring . This particular compound also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring attached to a carboxamide group, with the nitrogen of the carboxamide group also attached to a 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Benzamides and pyrazoles can participate in a variety of chemical reactions. Benzamides, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents . Pyrazoles can participate in reactions such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamides are solid at room temperature and have higher melting points than the corresponding carboxylic acids . Pyrazoles are typically crystalline solids that are slightly soluble in water .Applications De Recherche Scientifique

Synthesis and Molecular Interactions

Unexpected Reaction Mechanisms : A study by Ledenyova et al. (2018) explores the reactions of similar pyrazole derivatives, highlighting complex mechanisms like ANRORC rearrangement. This insight is crucial for understanding how modifications in pyrazole compounds can lead to new chemical entities with potentially useful properties (Ledenyova et al., 2018).

Intermolecular Interactions : Saeed et al. (2020) reported on antipyrine-like derivatives, focusing on their solid-state structures and interactions. The study provides valuable information on how small changes in molecular structure, such as those in 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide, can influence hydrogen bonding and π-interactions, which are vital for the development of new materials and pharmaceuticals (Saeed et al., 2020).

Potential Biological Activities

Antimicrobial and Antifungal Activity : Hassan (2013) discussed the synthesis of pyrazoline and pyrazole derivatives, evaluating their antimicrobial properties. Such studies are foundational for developing new compounds with potential applications in fighting bacterial and fungal infections (Hassan, 2013).

Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, highlighting their anticancer and anti-5-lipoxygenase activities. This research suggests that pyrazole derivatives, similar to 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide, could serve as templates for designing new drugs targeting cancer and inflammation (Rahmouni et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c1-10-8-13(17-18(10)2)6-7-16-14(19)11-4-3-5-12(15)9-11/h3-5,8-9H,6-7H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOSDKUBRDOKAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid](/img/structure/B2727415.png)

![N-[[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methyl]prop-2-enamide](/img/structure/B2727417.png)

![2-{[10-(4-Chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl]sulfanyl}acetic acid](/img/structure/B2727418.png)

![N-methyl-N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2727419.png)

![2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2727424.png)

![8-(2-Chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2727433.png)

![N-(4-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2727435.png)

![5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2727438.png)